(1R,2R)-N-Boc-1-amino-2-indanol
Overview
Description
(1R,2R)-N-Boc-1-amino-2-indanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 1-amino-2-indanol. This compound is widely used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals due to its ability to induce chirality in the resulting products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N-Boc-1-amino-2-indanol typically involves the protection of the amino group of 1-amino-2-indanol with a Boc group. This can be achieved through the reaction of 1-amino-2-indanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N-Boc-1-amino-2-indanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(1R,2R)-N-Boc-1-amino-2-indanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (1R,2R)-N-Boc-1-amino-2-indanol involves its ability to induce chirality in the molecules it interacts with. The Boc group provides steric hindrance, which influences the stereochemistry of the reactions it undergoes. This compound can act as a chiral auxiliary, directing the formation of specific enantiomers in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-N-Boc-1-amino-2-indanol: The enantiomer of (1R,2R)-N-Boc-1-amino-2-indanol, which has similar chemical properties but different stereochemistry.
(1R,2R)-1-amino-2-indanol: The non-Boc protected form, which lacks the steric hindrance provided by the Boc group.
(1R,2R)-N-Boc-1-amino-2-cyclohexanol: A similar compound with a cyclohexane ring instead of an indane ring
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows it to be used effectively in asymmetric synthesis, providing high enantiomeric excess and selectivity in the formation of chiral products.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUONLKDWVQKNB-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592124 | |
Record name | tert-Butyl [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766556-66-5 | |
Record name | tert-Butyl [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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